3,4,6-Tri-O-acetyl-D-galactal 3,4,6-Tri-O-acetyl-D-galactal
Brand Name: Vulcanchem
CAS No.: 4098-06-0
VCID: VC0013578
InChI: InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1
SMILES: CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Molecular Formula: C12H16O7
Molecular Weight: 272.25 g/mol

3,4,6-Tri-O-acetyl-D-galactal

CAS No.: 4098-06-0

Reference Standards

VCID: VC0013578

Molecular Formula: C12H16O7

Molecular Weight: 272.25 g/mol

3,4,6-Tri-O-acetyl-D-galactal - 4098-06-0

CAS No. 4098-06-0
Product Name 3,4,6-Tri-O-acetyl-D-galactal
Molecular Formula C12H16O7
Molecular Weight 272.25 g/mol
IUPAC Name [(2R,3R,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Standard InChI InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1
Standard InChIKey LLPWGHLVUPBSLP-IJLUTSLNSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Synonyms 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol 1,3,4-Triacetate; 1,2-Dideoxy-D-lyxo-hex-1-enopyranose Triacetate; Galactal Triacetate; 3,4,6-Tri-O-acetyl-D-galactal; D-Galactal Triacetate; Tri-O-acetyl-D-galactal; Triacetyl-D-galactal; Triacetylgalactal;
PubChem Compound 640125
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator